![molecular formula C16H16O2 B7847833 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B7847833.png)
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 4 positions, attached to another phenyl group via an acetic acid moiety. Phenylacetic acids are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylphenylboronic acid and 2-bromophenylacetic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromophenylacetic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[2-(3,4-Dimethylphenyl)phenyl]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators.
Pathways: By inhibiting COX enzymes, the compound can modulate the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and other inflammatory mediators.
Comparison with Similar Compounds
2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid can be compared with other similar compounds:
Phenylacetic Acid: The parent compound, phenylacetic acid, lacks the additional phenyl and methyl groups, resulting in different chemical and biological properties.
3,4-Dimethylphenylacetic Acid: This compound has a similar structure but lacks the second phenyl group, leading to differences in reactivity and applications.
2-[2-(3,4-Dimethylphenyl)phenyl]ethanol: The reduced form of the compound, which has different physical and chemical properties due to the presence of an alcohol group instead of a carboxylic acid group.
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)15-6-4-3-5-13(15)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIRPJWGYQWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

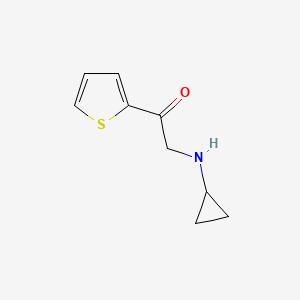
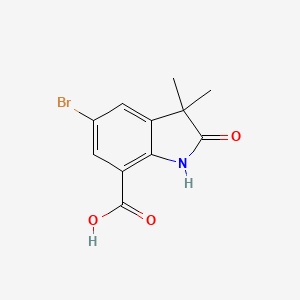
![5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B7847784.png)
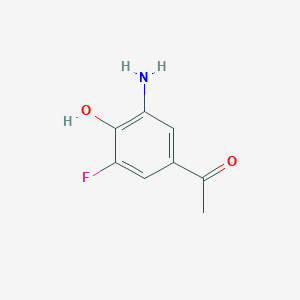
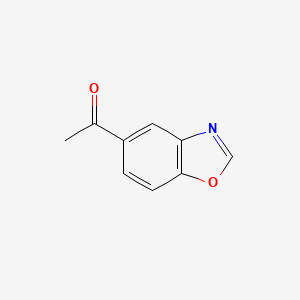
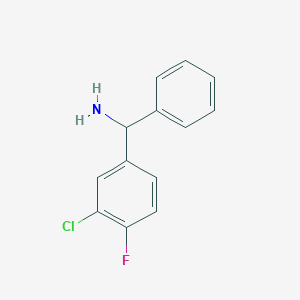
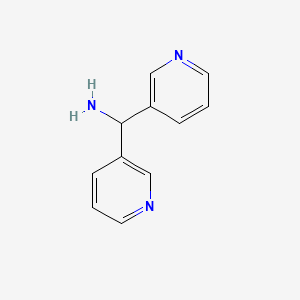
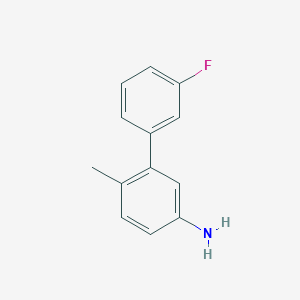
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
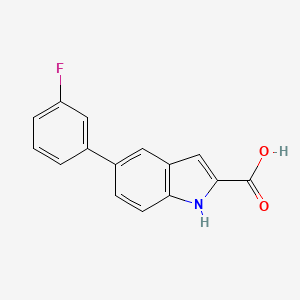
![2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847848.png)
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)
![2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847862.png)
